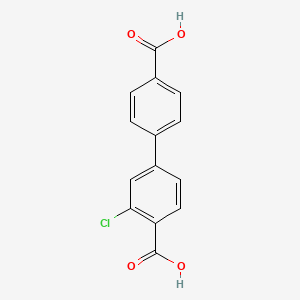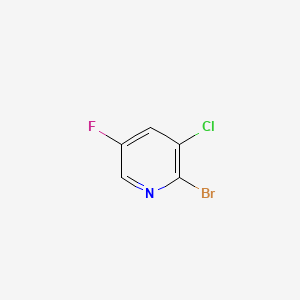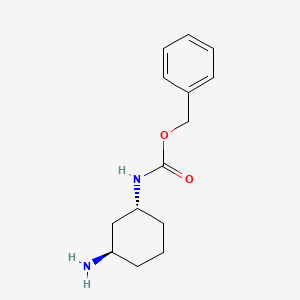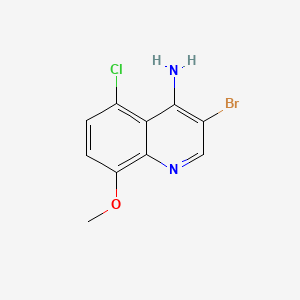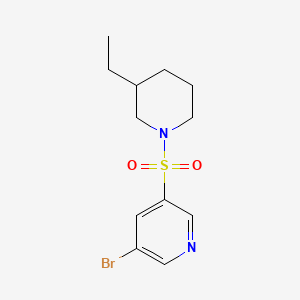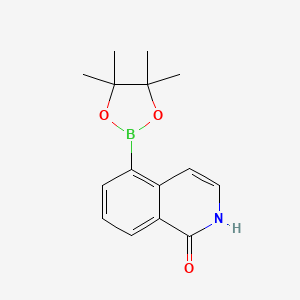
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, also known as 5-TM-ISO, is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is a boron-containing isoquinoline derivative, and its unique chemical structure gives it a wide range of properties that can be utilized in various research and laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one involves the Suzuki-Miyaura cross-coupling reaction between 4-bromoisoquinoline and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid followed by acid-catalyzed cyclization.
Starting Materials
4-bromoisoquinoline, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, Methanol, Hydrochloric acid, Acetic acid, Sodium hydroxide, Diethyl ethe
Reaction
Step 1: In a reaction flask, add 4-bromoisoquinoline (1 equiv.), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid (1.2 equiv.), Palladium(II) acetate (5 mol%), and Triphenylphosphine (10 mol%) in methanol., Step 2: Add Sodium carbonate (2 equiv.) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture and wash the precipitate with water., Step 4: Acidify the filtrate with hydrochloric acid and extract with diethyl ether., Step 5: Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and acetic acid as the eluent., Step 7: Dissolve the purified product in a mixture of methanol and hydrochloric acid and reflux for 4 hours., Step 8: Neutralize the reaction mixture with sodium hydroxide and extract with diethyl ether., Step 9: Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure., Step 10: Purify the crude product by column chromatography using a mixture of diethyl ether and acetic acid as the eluent., Step 11: Recrystallize the purified product from methanol to obtain 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one.
Aplicaciones Científicas De Investigación
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, and its unique chemical structure makes it useful for the preparation of various compounds. It has also been used in the study of enzyme inhibition, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential applications in the fields of drug discovery and drug delivery.
Mecanismo De Acción
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is not fully understood, but it is believed to interact with proteins through a hydrogen bonding mechanism. It is thought that the boron atom in the molecule forms a strong bond with the protein, which alters the protein’s structure and affects its function. Additionally, the isoquinoline moiety is believed to interact with the protein through hydrophobic interactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one are not fully understood, but it is believed to have a wide range of effects on the body. It has been studied for its potential to inhibit the activity of various enzymes, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential to modulate the activity of various hormones and neurotransmitters, and its ability to interact with receptors makes it a potential tool in drug discovery and drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one in laboratory experiments include its low cost, its ability to interact with proteins, and its ability to modulate the activity of various hormones and neurotransmitters. Additionally, it is relatively easy to synthesize and is soluble in both water and organic solvents. The main limitation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is its lack of specificity, as it has the potential to interact with a wide range of proteins and receptors.
Direcciones Futuras
There are a number of potential future directions for the research and development of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one. These include further study of its potential applications in drug discovery and drug delivery, as well as its potential to modulate the activity of various hormones and neurotransmitters. Additionally, further research into its mechanism of action and its ability to interact with proteins could lead to the development of new and more effective drugs. Finally, research into the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one as a reagent in organic synthesis could lead to the development of new and more efficient synthesis methods.
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-9H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRUVECNNKCADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

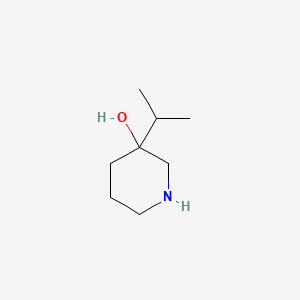
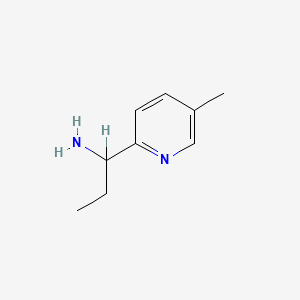
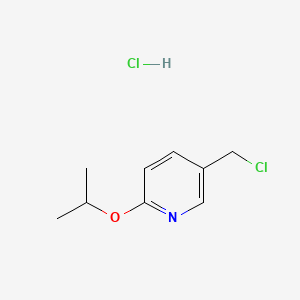
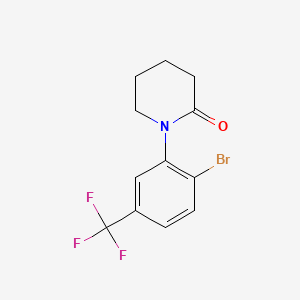
![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)
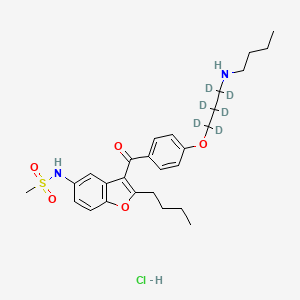
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
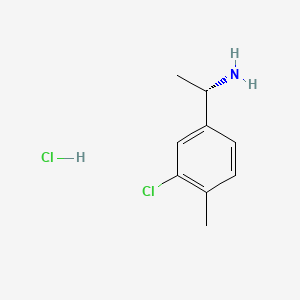
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
